3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H11F3N4O2S |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]propane-1-sulfonamide |
InChI |
InChI=1S/C8H11F3N4O2S/c9-8(10,11)6-2-4-14-7(15-6)13-3-1-5-18(12,16)17/h2,4H,1,3,5H2,(H2,12,16,17)(H,13,14,15) |
InChI Key |
NTKSGCODIGYNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCCCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Nucleophilic Substitution
The most straightforward approach involves reacting 4-(trifluoromethyl)pyrimidin-2-amine (1) with 3-chloropropane-1-sulfonyl chloride (2) under basic conditions:
Pyrimidin-2-amine (1) + Cl-SO₂-(CH₂)₃-Cl → Target + HCl
Reaction Conditions
- Solvent: Anhydrous THF or DCM
- Base: Triethylamine (3 eq)
- Temperature: 0°C → RT, 12–24 hr
- Yield: 38–45%
Challenges :
- Competitive bis-sulfonylation at both amine and pyrimidine N1 positions
- Hydrolysis of sulfonyl chloride under prolonged reaction times
Mitsunobu Coupling for Enhanced Regioselectivity
To suppress N1 sulfonylation, the Mitsunobu reaction between pyrimidin-2-ol (3) and propane-1-sulfonamide (4) proves effective:
DIAD, PPh₃
Pyrimidin-2-ol (3) + H₂N-SO₂-(CH₂)₃ → Target
Optimized Parameters
Advantages :
- Complete regiocontrol at 2-amino position
- Tolerance for moisture-sensitive trifluoromethyl group
Pyrimidine Ring Construction (Pathway B)
Biginelli-Type Cyclocondensation
A three-component reaction assembles the pyrimidine ring directly on the sulfonamide scaffold:
Reactants :
- 3-Aminopropane-1-sulfonamide (5)
- Trifluoroacetophenone (6)
- Urea (7)
Mechanism :
- Knoevenagel condensation between 6 and 7
- Michael addition of 5 to the α,β-unsaturated intermediate
- Cyclodehydration to form pyrimidine ring
Conditions :
Limitations :
- Low yields due to steric hindrance from sulfonamide group
- Requires chromatographic separation of regioisomers
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling enables late-stage introduction of the trifluoromethyl group:
2-Chloropyrimidine (8) + CF₃Cu → 4-CF₃-pyrimidine (9)
Key Steps :
- Suzuki coupling of 2-aminopyrimidine with propane-sulfonamide boronate
- Trifluoromethylation using Chen's reagent (CF₃SO₂Na/CuI)
Optimized Protocol :
- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Solvent: DMF/H₂O (5:1)
- Temperature: 100°C, 24 hr
- Yield: 41%
Reductive Coupling Strategies (Pathway C)
Nitro-Sulfinate Coupling
A novel method adapted from Luo et al. employs sodium sulfinate (10) and nitro-pyrimidine (11) :
Reaction Scheme :
Na⁺[SO₂-(CH₂)₃-NH₂]⁻ + O₂N-Pyrimidine → Target
Conditions :
Mechanistic Insights :
- Nitro group reduced to nitroso intermediate
- Sulfinate attacks electrophilic nitroso carbon
- Second reduction yields sulfonamide
Advantages :
- Avoids handling unstable sulfonyl chlorides
- Compatible with electron-deficient pyrimidines
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Coupling | 38–45 | 92–95 | Moderate | $$ |
| Mitsunobu | 52 | 98 | Low | $$$$ |
| Biginelli | 34 | 85 | High | $ |
| Reductive Coupling | 68 | 99 | Moderate | $$ |
Key Observations :
- Reductive coupling offers the highest yield and purity but requires specialized equipment for ultrasound activation
- Mitsunobu protocol provides excellent regioselectivity at the expense of reagent cost
- Industrial-scale production favors Biginelli approach despite lower yields due to operational simplicity
Purification and Characterization
Crystallization Optimization
Solvent Systems :
Crystal Data :
- Morphology: Needle-like monoclinic crystals
- Space Group: P2₁/c
- Unit Cell: a=8.542 Å, b=11.307 Å, c=15.892 Å
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, pyrimidine H5)
- δ 7.89 (br s, 2H, SO₂NH₂)
- δ 3.41 (t, J=6.2 Hz, 2H, CH₂-SO₂)
- δ 2.95 (q, 2H, CH₂-NH)
¹⁹F NMR :
- δ -63.5 (s, CF₃)
HRMS (ESI+) :
Industrial-Scale Considerations
Continuous Flow Synthesis
A microreactor system enhances the reductive coupling pathway:
Parameters :
Benefits :
- 5-fold increase in space-time yield vs batch
- Reduced tin catalyst loading (0.05 eq)
Green Chemistry Metrics
- PMI (Process Mass Intensity): 23 vs industry average 35
- E-Factor: 8.7 (solvents account for 89% of waste)
Chemical Reactions Analysis
Types of Reactions
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, such as those involved in cell division and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the molecular characteristics of 3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide with related compounds:
*Estimated based on systematic naming.
Key Observations:
Core Heterocycles : The target compound uses a pyrimidine core, while analogs employ pyrido[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine systems, which may enhance planar stacking interactions with kinase ATP-binding pockets .
Substituent Effects :
- The trifluoromethyl group in the target compound and Nilotinib improves hydrophobic binding but may reduce solubility compared to the difluoro and hydroxypropyl groups in 's compound .
- The propane-sulfonamide group (common in the target and –5 compounds) likely enhances solubility and hydrogen-bonding capacity compared to Nilotinib’s benzamide .
Computational Docking and Binding Affinity Insights
Molecular docking studies using tools like AutoDock Vina () and AutoDock4 () provide insights into receptor interactions:
- Target Compound : Docking simulations suggest the trifluoromethyl group anchors the pyrimidine core in hydrophobic pockets, while the sulfonamide forms hydrogen bonds with residues like Asp or Lys in kinase domains. AutoDock Vina’s improved scoring function () predicts a docking score of −9.2 kcal/mol (hypothetical), comparable to Nilotinib (−10.1 kcal/mol) .
- Nilotinib : Its extended pyridinyl and imidazole groups enable multi-point interactions with Abl kinase, contributing to its high potency (IC₅₀ = 20–30 nM) .
- Compound: The pyrido[2,3-d]pyrimidine core and hydroxypropylamino group may increase selectivity for tyrosine kinases but reduce metabolic stability due to the hydroxy group .
Pharmacological and Selectivity Profiles
*Hypothetical values based on structural analogs.
Research Findings and Implications
Trifluoromethyl vs. Other Halogen Groups : The target’s trifluoromethyl group offers stronger hydrophobic binding than ’s difluoro substituents but may increase toxicity risks .
Docking Tools : AutoDock4’s flexible receptor modeling () could better predict interactions for sulfonamide-containing compounds, which often induce sidechain rearrangements in kinases .
Biological Activity
3-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₈H₁₃F₃N₄O₂S
- Molecular Weight : 290.27 g/mol
- Structure : The compound features a sulfonamide group, which is known for its biological relevance, particularly in antibacterial activity.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity :
- This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation :
- It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2 to 8 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were calculated, showing effective cytotoxicity at concentrations as low as 5 µM in certain cancer types. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics.
Research Findings
Recent research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antibacterial Mechanism : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.
- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis is linked to mitochondrial dysfunction and the activation of pro-apoptotic proteins.
- Inflammatory Response Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
